N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique benzoxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or ester under acidic or basic conditions.
Alkylation: The benzoxazole intermediate is then alkylated using an alkyl halide, such as allyl bromide, in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzoxazole with an appropriate amine or amide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in various chemical reactions.
5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene: Used as a fluorescent chemosensor.
Uniqueness
N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)14-8-10-9-7-13(2,3)6-5-11(9)17-15-10/h4H,1,5-8H2,2-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLBUNBIVQKCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NO2)CNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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